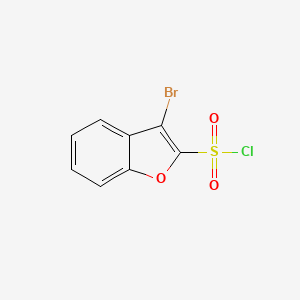

3-Bromo-1-benzofuran-2-sulfonyl chloride

Description

Contextualization of Benzofuran (B130515) Derivatives as Synthetic Scaffolds

Benzofurans, heterocyclic compounds consisting of a fused benzene (B151609) and furan (B31954) ring, represent a foundational scaffold in medicinal and synthetic chemistry. nih.gov First synthesized in 1870, the benzofuran ring system is a structural framework found in numerous medicinally important natural products and synthetic drugs. nih.gov These derivatives have demonstrated a wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. rsc.org

The versatility of the benzofuran nucleus has driven chemists to develop a multitude of novel synthetic methodologies for its construction. nih.govacs.org Strategies range from classical approaches like the intramolecular cyclization of α-phenoxycarbonyl compounds to modern transition-metal-catalyzed reactions. oregonstate.edutandfonline.com The significance of benzofurans is highlighted by their presence in compounds like Amiodarone, an antiarrhythmic drug, and their use as precursors for advanced materials. rsc.orgoregonstate.edu The ability to build upon the benzofuran skeleton makes it an invaluable scaffold for developing new therapeutic agents and complex organic molecules. nih.govrsc.org

Significance of Sulfonyl Chloride Functionalities in Chemical Transformations

The sulfonyl chloride (-SO₂Cl) group is a highly reactive and synthetically valuable functional group in organic chemistry. fiveable.memagtech.com.cn Its importance stems from its powerful electrophilic nature, which is a result of the electron-withdrawing sulfonyl group making the chlorine atom an excellent leaving group. fiveable.me This reactivity allows sulfonyl chlorides to readily react with a wide variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonic esters, respectively. fiveable.mesigmaaldrich.com

Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry, found in many pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.me Consequently, sulfonyl chlorides are frequently used as key intermediates and building blocks in drug discovery and combinatorial chemistry. sigmaaldrich.comenamine.net Beyond sulfonamide formation, sulfonyl chlorides are employed as intermediates in the synthesis of dyes and pigments and can serve as initiators for certain types of polymerization. magtech.com.cnquora.com Their versatility and reactivity make them an indispensable tool for introducing the sulfonyl moiety into organic molecules, which can then be further functionalized. fiveable.meenamine.net A simple and rapid method for the synthesis of sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS) has been developed, offering a milder alternative to traditional methods that often require harsh reagents. nih.gov

Overview of the Bromine Substituent's Role in Heterocyclic Reactivity

The presence of a bromine atom on a heterocyclic ring, such as benzofuran, significantly influences the molecule's reactivity and synthetic utility. Bromine is an electronegative element that is intermediate in reactivity between chlorine and iodine. wikipedia.org When attached to an aromatic ring, it generally acts as a deactivating group towards electrophilic substitution reactions due to its electron-withdrawing inductive effect. libretexts.orgacs.org For many aromatic heterocycles, direct reaction with bromine can be vigorous, sometimes leading to polyhalogenated products. msu.edu

However, the true synthetic power of a bromo-substituent lies in its role as a versatile synthetic handle. Bromoheteroarenes are crucial intermediates for a variety of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions. acs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the precise location of the bromine atom, providing a powerful method for elaborating complex molecular structures. This dual nature—influencing the ring's intrinsic reactivity while also providing a site for subsequent, selective functionalization—makes bromine substitution a key strategic element in the design of multi-step organic syntheses. acs.org

Compound Data

Table 1: Properties of 3-Bromo-1-benzofuran-2-sulfonyl chloride

| Property | Value |

|---|---|

| CAS Number | 128852-14-2 biosynth.com |

| Molecular Formula | C₈H₄BrClO₃S biosynth.com |

| Molecular Weight | 295.54 g/mol biosynth.com |

| SMILES String | C1=CC=C2C(=C1)C(=C(O2)S(=O)(=O)Cl)Br biosynth.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Functional Group/Class |

|---|---|

| This compound | Heterocyclic Sulfonyl Chloride |

| Amiodarone | Benzofuran Derivative oregonstate.edu |

| Sulfonamide | Organic Functional Group |

| Sulfonic Ester | Organic Functional Group |

| N-chlorosuccinimide (NCS) | Reagent nih.gov |

| Chlorine | Halogen Element |

| Bromine | Halogen Element |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzofuran-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO3S/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWALYCVZMTVWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288142 | |

| Record name | 3-Bromo-2-benzofuransulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128852-14-2 | |

| Record name | 3-Bromo-2-benzofuransulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128852-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-benzofuransulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1 Benzofuran 2 Sulfonyl Chloride

Strategies for the Construction of the Benzofuran (B130515) Core

The benzofuran scaffold is a common motif in many natural products and pharmacologically active compounds. researchgate.net Consequently, numerous synthetic methods for its construction have been developed. These can be broadly categorized into cyclization reactions of appropriately substituted phenols, palladium-catalyzed annulation routes, and oxidative cyclization approaches.

Cyclization Reactions of Precursor Phenols and Alkynes/Alkenes

One of the most common and versatile methods for constructing the benzofuran ring involves the cyclization of a phenol (B47542) with a suitable three-carbon unit, typically an alkyne or an alkene. These reactions can be promoted by various catalysts and reagents.

A widely used approach is the reaction of a salicylaldehyde (B1680747) with an α-haloketone or a related species. For instance, 2-acetyl benzofuran can be synthesized by refluxing salicylaldehyde and chloroacetone (B47974) in the presence of potassium carbonate. biosynth.com This initial product can then be further functionalized. Another strategy involves the base-mediated cyclocondensation of 2-hydroxybenzaldehydes with compounds like 3-bromo-1-(arylsulfonyl)propenes to yield (E)-2-(2-sulfonylvinyl)benzofurans. rsc.org

The use of alkynes as coupling partners with phenols offers a direct route to the benzofuran core. For example, the reaction of phenols with bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which then undergo intramolecular cyclization to form 2-substituted benzo[b]furans. google.com

| Starting Materials | Reagents and Conditions | Product | Reference |

| Salicylaldehyde, Chloroacetone | K₂CO₃, Reflux | 2-Acetyl benzofuran | biosynth.com |

| 2-Hydroxybenzaldehydes, 3-Bromo-1-(arylsulfonyl)propenes | Base | (E)-2-(2-sulfonylvinyl)benzofurans | rsc.org |

| Phenols, Bromoalkynes | - | (Z)-2-Bromovinyl phenyl ethers | google.com |

Palladium-Catalyzed Annulation Routes

Palladium catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering high efficiency and functional group tolerance. These methods often involve the coupling of a phenol with an alkyne or other coupling partner, followed by an intramolecular C-H activation or cyclization step.

One such strategy involves the reaction of 2-hydroxystyrenes with iodobenzenes, catalyzed by palladium, which proceeds via a C–H activation/oxidation tandem reaction to afford benzofurans. orgsyn.org Another approach is the palladium-catalyzed [4 + 1] annulation of benzofuran-derived azadienes with isocyanides, leading to benzofuro[3,2-b]pyrrole derivatives, showcasing the versatility of palladium in constructing complex fused systems based on the benzofuran core. nih.gov

| Reactants | Catalyst System | Product Type | Reference |

| 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | Benzofurans | orgsyn.org |

| Benzofuran-derived azadienes, Isocyanides | Palladium catalyst | Benzofuro[3,2-b]pyrroles | nih.gov |

Oxidative Cyclization Approaches

Oxidative cyclization methods provide another efficient pathway to the benzofuran nucleus. These reactions typically involve the formation of a C-O bond through an oxidative process, often using a metal catalyst and an oxidant.

A notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans through a sequential nucleophilic addition and oxidative cyclization. mdpi.com Similarly, copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been reported to yield benzofuran derivatives. bldpharm.com

Furthermore, the oxidative cyclization of o-cinnamyl phenols using a palladium catalyst and an oxidant like benzoquinone can produce functionalized 2-benzyl benzo[b]furans. wikipedia.org

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

| Phenols, Alkynes | Copper catalyst, O₂ | Polysubstituted benzofurans | mdpi.com |

| Phenols, Unactivated internal alkynes | Copper catalyst | Benzofuran derivatives | bldpharm.com |

| o-Cinnamyl phenols | Palladium catalyst, Benzoquinone | 2-Benzyl benzo[b]furans | wikipedia.org |

Regioselective Bromination of the Benzofuran System

Once the benzofuran core is constructed, the next crucial step is the regioselective introduction of a bromine atom at the 3-position. This can be achieved through various halogenation techniques.

Direct Halogenation Techniques

Direct bromination of the benzofuran ring can be accomplished using various brominating agents. The regioselectivity of this reaction is influenced by the substituents already present on the benzofuran ring and the reaction conditions. For electron-rich aromatic compounds like benzofurans, electrophilic bromination is a common approach.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds. nankai.edu.cn The use of NBS in a suitable solvent, such as chloroform, provides a convenient method for the nuclear bromination of reactive aromatic substrates. pageplace.de For instance, the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives has been successfully carried out using NBS in carbon tetrachloride. fishersci.ca

The reaction of benzofuran with bromine can lead to the formation of an adduct, which then decomposes to yield ring-halogenated products. nih.gov

| Substrate | Brominating Agent | Solvent | Product Type | Reference |

| Reactive aromatic compounds | N-Bromosuccinimide (NBS) | Chloroform | Nuclear brominated products | pageplace.de |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives | N-Bromosuccinimide (NBS) | Carbon tetrachloride | Bromomethyl derivatives | fishersci.ca |

| Benzofuran | Bromine | - | Ring halogenated products | nih.gov |

Bromocyclization Procedures

An alternative strategy for introducing a bromine atom at the 3-position is through a bromocyclization reaction. This approach involves the cyclization of a suitable precursor that already contains a bromine source or is treated with a brominating agent during the cyclization step.

Electrophilic cyclization reactions have been employed for the synthesis of 3-halobenzo[b]thiophenes, a related class of heterocycles, starting from 2-alkynylthioanisoles and using electrophiles like Br₂ or NBS. chim.it A similar strategy can be envisioned for the synthesis of 3-bromobenzofurans. For instance, the cyclization of [2-(bromoethynyl)aryloxy]trialkylsilanes catalyzed by a gold(I) complex can lead to the formation of 3-bromo-2-silylbenzo[b]furan derivatives. rsc.org

The synthesis of the target molecule, 3-Bromo-1-benzofuran-2-sulfonyl chloride, likely proceeds via the initial formation of 1-benzofuran-2-sulfonyl chloride. This intermediate can be synthesized from various starting materials, including the corresponding sulfonic acid, which can be prepared and subsequently converted to the sulfonyl chloride using reagents like thionyl chloride or chlorosulfonic acid. nih.gov The subsequent regioselective bromination of 1-benzofuran-2-sulfonyl chloride at the 3-position would then yield the final product. The electron-withdrawing nature of the sulfonyl chloride group at the 2-position would direct the electrophilic bromine to the 3-position.

Introduction of the Sulfonyl Chloride Moiety

The introduction of the sulfonyl chloride group at the 2-position of the 3-bromobenzofuran ring presents a significant synthetic challenge. Two primary strategies can be considered: direct chlorosulfonation of a pre-formed 3-bromobenzofuran or an oxidation-chlorination sequence starting from a suitable sulfur-containing precursor.

Chlorosulfonation of Benzofuran Derivatives

Direct chlorosulfonation of aromatic compounds using chlorosulfonic acid is a well-established method for the synthesis of sulfonyl chlorides. However, the application of this method to substituted benzofurans requires careful consideration of the directing effects of the existing substituents. In the case of 3-bromobenzofuran, the bromine atom is a deactivating, ortho-, para-directing group. This would suggest that electrophilic attack by the chlorosulfonyl group might be directed to the 4, 5, 6, or 7-positions of the benzene (B151609) ring, rather than the desired 2-position of the furan (B31954) ring. Furthermore, the harsh, acidic conditions of chlorosulfonation could lead to undesired side reactions or decomposition of the starting material.

Oxidation-Chlorination Sequences

A more controlled and regioselective approach to the synthesis of this compound involves an oxidation-chlorination sequence. This multi-step process typically begins with the introduction of a sulfur-containing functional group at the 2-position of 3-bromobenzofuran, which is then converted to the sulfonyl chloride.

A potential route involves the lithiation of 3-bromobenzofuran at the 2-position, followed by quenching with a sulfur electrophile. Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. baranlab.orgorganic-chemistry.orgorganic-chemistry.org The reaction of 3-bromobenzofuran with a strong lithium base, such as n-butyllithium, could generate the 2-lithio-3-bromobenzofuran intermediate. This intermediate could then be reacted with elemental sulfur or a disulfide to introduce a thiol or thioether at the 2-position.

Once the sulfur functionality is in place, it can be converted to the sulfonyl chloride through oxidative chlorination. Several reagents and conditions have been developed for this transformation. A common method involves the use of chlorine gas in an aqueous acidic medium. google.com More environmentally friendly and safer alternatives include the use of N-chlorosuccinimide (NCS) under acidic conditions or bleach (sodium hypochlorite). thieme-connect.comorganic-chemistry.orgresearchgate.netnih.govnih.gov The oxidation of aryl xanthates with NCS has also been shown to produce sulfonyl chlorides in high yields. rsc.org

A particularly attractive and green method for the synthesis of sulfonyl chlorides involves the oxidative chlorination of S-alkylisothiourea salts with NCS or bleach. thieme-connect.comorganic-chemistry.orgresearchgate.netnih.govnih.gov This method avoids the use of toxic and corrosive reagents and often allows for simple workup procedures. The required S-(3-bromo-1-benzofuran-2-yl)isothiourea salt could potentially be prepared from a suitable 2-halo-3-bromobenzofuran derivative and thiourea.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of this compound relies on the careful optimization of reaction conditions for each synthetic step. Key parameters to consider include the choice of solvent, temperature, stoichiometry of reagents, and the use of catalysts.

For the bromination step, the choice of solvent can significantly impact the reaction's selectivity and yield. While chlorinated solvents have been traditionally used, greener alternatives such as acetonitrile (B52724) or heptane (B126788) are increasingly preferred. google.com The reaction temperature must also be controlled to minimize the formation of byproducts.

In the introduction of the sulfonyl chloride moiety via an oxidation-chlorination sequence, the choice of oxidant and chlorinating agent is crucial. The table below summarizes the optimization of the synthesis of a sulfonyl chloride from an S-alkylisothiourea salt, demonstrating the effect of different reagents on the reaction yield.

Table 1: Optimization of Sulfonyl Chloride Synthesis from an S-Alkylisothiourea Salt

| Entry | Oxidant | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NCS | - | Acetonitrile | Room Temp | 95 |

| 2 | Bleach | HCl | Water/DCM | 0 to RT | 92 |

| 3 | Oxone | KCl | Water | Room Temp | 88 |

| 4 | SO2Cl2 | - | Dichloromethane | 0 to RT | 75 |

This table is a representative example based on general findings for sulfonyl chloride synthesis and does not represent a specific experiment for the target molecule.

Isolation and purification of the final product and intermediates are critical to obtaining a high-purity compound. Standard laboratory techniques such as extraction, washing, drying, and solvent removal are typically employed. For non-volatile solids, recrystallization is a common purification method. If necessary, column chromatography can be used to separate the desired product from any remaining impurities. The sulfonyl chloride functional group can be sensitive to hydrolysis, so it is important to use anhydrous conditions during workup and storage.

Considerations for Scalable and Sustainable Synthesis

The development of a scalable and sustainable synthesis is a key consideration in modern organic chemistry. For the synthesis of this compound, several strategies can be employed to improve its environmental footprint and facilitate large-scale production.

The use of greener reagents and solvents is a primary consideration. For the bromination step, replacing elemental bromine with N-bromosuccinimide (NBS) reduces handling hazards. acs.org Furthermore, the use of environmentally benign solvents like acetonitrile or heptane instead of chlorinated solvents is a significant improvement. google.com

For the synthesis of the sulfonyl chloride moiety, methods that avoid the use of chlorine gas or strong, corrosive acids are preferred. The use of bleach or NCS as the oxidant and chloride source in aqueous media represents a greener alternative. thieme-connect.comnih.gov The synthesis of sulfonyl chlorides from S-alkylisothiourea salts is particularly attractive for its use of non-toxic, odorless starting materials and the potential to recycle the succinimide (B58015) byproduct from NCS. thieme-connect.comorganic-chemistry.orgresearchgate.netnih.gov

The development of continuous flow processes for the synthesis of sulfonyl chlorides offers significant advantages in terms of safety, scalability, and efficiency. organic-chemistry.orgresearchgate.net Continuous flow reactors allow for better control of reaction parameters, such as temperature and mixing, which can be particularly important for exothermic reactions like chlorosulfonation. This can lead to higher yields, improved purity, and a safer manufacturing process.

Reactivity and Mechanistic Investigations of 3 Bromo 1 Benzofuran 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity allows for the synthesis of a variety of sulfonamide and sulfonic ester derivatives.

Formation of Sulfonamide Derivatives

The reaction of 3-Bromo-1-benzofuran-2-sulfonyl chloride with primary or secondary amines is expected to yield the corresponding sulfonamides. This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. While specific studies on this compound are not prevalent in the literature, the general synthesis of sulfonamides from sulfonyl chlorides is a well-established transformation. rsc.org

A general scheme for this reaction is as follows:

This compound + R¹R²NH → 3-Bromo-N,N-R¹R²-1-benzofuran-2-sulfonamide + HCl

The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired sulfonamide products.

Table 1: Representative Examples of Sulfonamide Synthesis from Aryl Sulfonyl Chlorides This table presents generalized data based on known organic reactions.

| Amine | Base | Solvent | Product |

| Aniline | Pyridine (B92270) | Dichloromethane | N-phenyl-3-bromo-1-benzofuran-2-sulfonamide |

| Diethylamine | Triethylamine | Tetrahydrofuran | N,N-diethyl-3-bromo-1-benzofuran-2-sulfonamide |

| Morpholine | Potassium Carbonate | Acetonitrile (B52724) | 4-((3-bromo-1-benzofuran-2-yl)sulfonyl)morpholine |

Synthesis of Sulfonic Esters

Similarly, this compound can react with alcohols or phenols to form sulfonic esters. This reaction, often referred to as sulfonylation, is typically catalyzed by a base. The oxygen nucleophile of the alcohol or phenol (B47542) attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a new S-O bond and the elimination of HCl.

The general reaction is:

This compound + R-OH → 3-Bromo-1-benzofuran-2-sulfonic acid R-ester + HCl

Table 2: Representative Examples of Sulfonic Ester Synthesis from Aryl Sulfonyl Chlorides This table presents generalized data based on known organic reactions.

| Alcohol/Phenol | Base | Solvent | Product |

| Methanol | Pyridine | Dichloromethane | Methyl 3-bromo-1-benzofuran-2-sulfonate |

| Phenol | Sodium Hydroxide | Water/Dioxane | Phenyl 3-bromo-1-benzofuran-2-sulfonate |

| Isopropanol | Triethylamine | Tetrahydrofuran | Isopropyl 3-bromo-1-benzofuran-2-sulfonate |

Reactions with Carbon-Based Nucleophiles and Organometallic Reagents

The reaction of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can be complex. While these reagents are strong nucleophiles, their reaction with sulfonyl chlorides can lead to a mixture of products, including reduction of the sulfonyl group or attack at other sites of the molecule. Specific studies on the reaction of this compound with such reagents are scarce. However, in some cases, controlled reactions can lead to the formation of sulfones. For instance, the reaction with a Grignard reagent (R-MgX) could potentially yield a sulfone of the structure 3-Bromo-2-(R-sulfonyl)-1-benzofuran, although side reactions are likely.

Stereochemical Implications of Substitution Pathways

Nucleophilic substitution at a tetrahedral sulfur center, such as in a sulfonyl chloride, can proceed through different mechanistic pathways, each with distinct stereochemical outcomes. If the reaction follows a concerted SN2-type mechanism, it generally proceeds with an inversion of configuration at the sulfur atom. Conversely, if the reaction proceeds via an addition-elimination mechanism involving a trigonal bipyramidal intermediate, the stereochemical outcome can be either retention or inversion, depending on the nature of the nucleophile, the leaving group, and the stability of the intermediate. Given that the sulfur atom in this compound is not a stereocenter, the direct stereochemical implications on the product are not a primary concern unless chiral nucleophiles or auxiliaries are employed.

Reactivity of the Bromine Substituent at the C3 Position

The bromine atom at the C3 position of the benzofuran (B130515) ring provides a handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Reaction : This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a 3-aryl-1-benzofuran-2-sulfonyl chloride derivative.

Heck Reaction : The Heck reaction would enable the coupling with an alkene, catalyzed by a palladium complex, to introduce a vinyl group at the C3 position.

Sonogashira Reaction : This coupling reaction with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst, would result in the formation of a 3-alkynyl-1-benzofuran-2-sulfonyl chloride.

The presence of the electron-withdrawing sulfonyl chloride group at the adjacent C2 position may influence the reactivity of the C3-bromo substituent in these cross-coupling reactions.

Table 3: Potential Cross-Coupling Products of this compound This table presents hypothetical products based on established cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-1-benzofuran-2-sulfonyl chloride |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-(2-Phenylvinyl)-1-benzofuran-2-sulfonyl chloride |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-1-benzofuran-2-sulfonyl chloride |

Formation of Organometallic Intermediates (e.g., Grignard Reagents)

The carbon-bromine (C-Br) bond at the 3-position of the benzofuran ring is a potential site for the formation of organometallic intermediates. However, the generation of a Grignard reagent via direct reaction with magnesium metal is highly problematic due to the presence of the exceptionally electrophilic sulfonyl chloride group. Grignard reagents are potent nucleophiles and would readily react with the sulfonyl chloride of another molecule, leading to a complex mixture of oligomeric byproducts. masterorganicchemistry.comchemistrysteps.com

A more viable approach for generating a nucleophilic center at the C-3 position is through halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at very low temperatures. This reaction would produce the 3-lithio-1-benzofuran-2-sulfonyl chloride intermediate. The low temperature is critical to prevent the newly formed organolithium species from attacking the sulfonyl chloride group of a neighboring molecule.

Table 1: Potential Organometallic Intermediate Formation

| Reagent | Conditions | Expected Intermediate | Feasibility & Remarks |

|---|---|---|---|

| Mg(0) | Anhydrous Ether/THF | 3-(chloromagnesio)-1-benzofuran-2-sulfonyl chloride | Low. The Grignard reagent is highly likely to react with the sulfonyl chloride group of another molecule. masterorganicchemistry.comchemistrysteps.com |

Radical Reactions Involving the C-Br Bond

The C-Br bond is susceptible to cleavage under radical conditions, opening pathways for various functionalizations. Transition-metal-catalyzed cross-coupling reactions are a primary example, where the bromine atom serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov Reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) are anticipated to proceed at this position. These reactions typically involve a palladium catalyst that undergoes oxidative addition into the C-Br bond.

Additionally, radical dehalogenation can be achieved using radical initiators like AIBN in the presence of a hydrogen atom donor such as tributyltin hydride, replacing the bromine atom with hydrogen.

Table 2: Predicted Radical and Cross-Coupling Reactions

| Reaction Name | Reagents | Expected Product |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 3-Aryl/Alkyl-1-benzofuran-2-sulfonyl chloride |

| Heck Coupling | Alkene, Pd catalyst, Base | 3-Vinyl-1-benzofuran-2-sulfonyl chloride |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-1-benzofuran-2-sulfonyl chloride |

Electrophilic Aromatic Substitution on the Benzofuran Ring System

With the 2- and 3-positions of the furan (B31954) ring occupied, electrophilic aromatic substitution (EAS) will occur on the benzene (B151609) portion of the molecule. The regiochemical outcome is governed by the combined directing effects of the fused furan ring and its substituents. The benzofuran system itself typically directs incoming electrophiles to positions 4 and 7. However, the substituents on the heterocyclic ring exert a powerful electronic influence.

Both the bromine atom and the sulfonyl chloride group are strongly electron-withdrawing, which deactivates the entire ring system towards electrophilic attack. The sulfonyl chloride group, in particular, is one of the most strongly deactivating groups. These groups direct incoming electrophiles to the meta position relative to their point of attachment. Considering the structure, the directing effects will primarily influence the benzenoid ring. Therefore, substitution is expected to be sluggish and occur at the positions least deactivated, likely the 5- or 7-positions, though predicting the major isomer is complex without experimental data. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would require harsh conditions. masterorganicchemistry.comlibretexts.orglibretexts.org

Cycloaddition Reactions and Pericyclic Processes Involving the Benzofuran Heterocycle

The C2=C3 double bond of the benzofuran core is a common participant in cycloaddition reactions. researchgate.net However, in this compound, this bond is heavily substituted and electronically poor due to the withdrawing nature of both the bromo and sulfonyl chloride groups. This significantly reduces its reactivity as a dienophile or as a partner in photochemical cycloadditions.

A potential, albeit less common, reaction is a dearomatizing fluoroaroylation, which has been demonstrated on benzofuran systems using photoredox catalysis. acs.org Such a reaction with the title compound could hypothetically lead to a 2,3-difunctionalized dearomatized product, though the existing substituents would heavily influence the feasibility and outcome.

Rearrangement Reactions and Fragmentations

The structure of this compound contains features that could lead to rearrangement under specific conditions. Nucleophilic attack at the C3 position, displacing the bromide, could initiate a cascade. For instance, reaction with a bidentate nucleophile might lead to a ring-opening of the furan followed by a recyclization to form a new heterocyclic system, a process analogous to rearrangements seen in related 3-halocoumaranones. researchgate.net

Another possibility involves reactions centered on the sulfur atom. Under certain conditions, rearrangements akin to the Pummerer or Smiles rearrangements could be envisioned, especially if the sulfonyl chloride is first converted to a sulfoxide (B87167) or if a suitable nucleophile attacks the aromatic ring, triggering an intramolecular displacement. acs.org

Synergistic Reactivity of the Bromo and Sulfonyl Chloride Groups

The proximate arrangement of the bromo and sulfonyl chloride groups allows for potential synergistic reactivity. The strong electron-withdrawing effect of the sulfonyl chloride group significantly influences the C-Br bond, making the C3 carbon more electrophilic and potentially more susceptible to nucleophilic attack than a typical aryl bromide.

A hypothetical example of synergistic reactivity could involve an intramolecular cyclization. For example, reaction with a nucleophile like sodium azide (B81097) (NaN₃) could first displace the highly reactive sulfonyl chloride to form a sulfonyl azide. Subsequent thermal or photochemical activation could lead to the formation of a nitrene, which might then react with the adjacent bromine atom or undergo a more complex rearrangement influenced by the C-Br bond's presence.

Mechanistic Elucidation Studies

Investigating the precise mechanisms of the reactions involving this compound would require a combination of experimental and computational techniques.

Kinetic Studies: Measuring reaction rates as a function of substrate and reagent concentrations would help determine the reaction order and rate-determining step. For instance, in nucleophilic substitution reactions at the sulfonyl center, kinetic data can distinguish between an associative (addition-elimination) or a dissociative (SN1-like) mechanism. mdpi.com

Isotopic Labeling: Using isotopes, such as ³⁶Cl in the form of a labeled chloride salt, can be used to study exchange reactions at the sulfonyl center. mdpi.com This provides direct evidence for the involvement and reversibility of certain steps.

Intermediate Trapping: Designing experiments to trap proposed reactive intermediates, such as radicals or organometallic species, can provide strong evidence for their existence on the reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and visualize molecular orbitals. mdpi.com This can help rationalize observed regioselectivity and reactivity, particularly in complex systems where multiple reaction pathways are possible.

Kinetic Isotope Effects

There is no specific data or dedicated research available in the public domain that details the kinetic isotope effects (KIEs) for reactions involving This compound . Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms by determining the involvement of a particular atom in the rate-determining step of a reaction. nih.gov Such studies typically involve synthesizing isotopically labeled reactants (e.g., replacing hydrogen with deuterium, or carbon-12 with carbon-13) and measuring the differences in reaction rates.

For a hypothetical reaction, such as the hydrolysis or aminolysis of the sulfonyl chloride group, a primary KIE would be expected if the C-S or S-Cl bond cleavage, or proton transfer involving a neighboring group, is part of the rate-limiting step. However, without experimental data, any discussion of KIEs for this specific compound remains purely speculative. The scientific community has not yet published studies that would provide the necessary rate constants for both the isotopically labeled and unlabeled This compound to calculate KIE values.

Reaction Pathway Analysis

A detailed reaction pathway analysis for This compound , supported by computational studies (like Density Functional Theory calculations) or extensive experimental evidence (such as trapping of intermediates), is not present in the available scientific literature.

Generally, the reactivity of this molecule would be dictated by two primary functional groups: the sulfonyl chloride and the bromo-substituted benzofuran ring.

Sulfonyl Chloride Reactivity : The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, making it susceptible to nucleophilic attack. Reactions with various nucleophiles such as amines, alcohols, and water would be expected to yield the corresponding sulfonamides, sulfonate esters, and sulfonic acids, respectively. The mechanism would likely proceed through a tetrahedral intermediate.

Benzofuran Ring Reactivity : The benzofuran ring system can undergo various transformations, including electrophilic substitution, metal-catalyzed cross-coupling reactions, and cycloadditions. researchgate.netnih.govnih.gov The bromine atom at the 3-position offers a handle for reactions like Suzuki, Heck, or Sonogashira coupling, which are common strategies for elaborating benzofuran scaffolds. researchgate.net

However, a specific, experimentally validated reaction pathway analysis for This compound that details the interplay between these reactive sites, potential intermediates, transition states, and the energy profile of its reactions has not been reported. Research into the synthesis of various benzofuran derivatives often focuses on the final products and yields rather than exhaustive mechanistic investigations of each intermediate. researchgate.netrsc.org

Advanced Synthetic Applications of 3 Bromo 1 Benzofuran 2 Sulfonyl Chloride As a Versatile Chemical Building Block

Construction of Complex Heterocyclic Systems and Polycycles

The dual reactivity of 3-Bromo-1-benzofuran-2-sulfonyl chloride makes it an exceptional starting material for the synthesis of intricate heterocyclic and polycyclic frameworks. The sulfonyl chloride group can readily react with a variety of nucleophiles, while the bromo substituent provides a handle for carbon-carbon and carbon-heteroatom bond formation, typically through transition-metal-catalyzed cross-coupling reactions.

The bromine atom at the 3-position of the benzofuran (B130515) ring is a key feature that allows for the elaboration of the core structure. This position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. cymitquimica.comwikipedia.org For instance, a Suzuki coupling reaction could be employed to introduce a phenyl group at the 3-position, a common structural motif in many biologically active compounds. acs.org

The general strategy for such transformations would involve the reaction of this compound with a suitable organoboron reagent in the presence of a palladium catalyst and a base. mdpi.com The sulfonyl chloride group, being less reactive under these conditions, would remain intact for further functionalization. This sequential approach allows for the controlled and regioselective synthesis of diversely substituted benzofurans.

A review of synthetic strategies for benzofuran derivatives highlights the importance of halogenated intermediates in building molecular complexity. jocpr.com The reactivity of 3-bromobenzofurans in such coupling reactions is well-documented, underscoring the potential of the title compound as a precursor to a vast library of functionalized benzofuran architectures. cymitquimica.comresearchgate.net

Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound

| Cross-Coupling Reaction | Coupling Partner | Introduced Substituent | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Aryl group | 3-Aryl-1-benzofuran-2-sulfonyl chlorides |

| Stille Coupling | Organostannane | Alkyl/Aryl group | 3-Alkyl/Aryl-1-benzofuran-2-sulfonyl chlorides |

| Heck Coupling | Alkene | Alkenyl group | 3-Alkenyl-1-benzofuran-2-sulfonyl chlorides |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | 3-Alkynyl-1-benzofuran-2-sulfonyl chlorides |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules in a single step. nih.gov While there are no specific reports on the use of this compound in MCRs, its bifunctional nature suggests its potential as a valuable component.

The sulfonyl chloride moiety can participate in reactions as an electrophile. For example, it could potentially be used in Ugi or Passerini-type reactions that incorporate a sulfonyl chloride component. magtech.com.cn Furthermore, the bromo group could be involved in a subsequent or simultaneous palladium-catalyzed MCR. The development of such a one-pot, multi-component strategy involving this building block could provide a highly efficient route to novel polycyclic heterocyclic systems. nih.gov

Applications in Functional Materials Chemistry

The unique electronic and structural properties of the benzofuran scaffold make it an attractive component for the development of advanced functional materials. researchgate.net this compound serves as a versatile precursor for the synthesis of such materials, including functional polymers, dendrimers, and optoelectronic materials.

The synthesis of polymers containing benzofuran units in their main chain has been explored for the development of thermally stable materials. researchgate.net this compound can be envisioned as a monomer in polymerization reactions. For instance, the sulfonyl chloride group can react with diols or diamines to form polysulfonates or polysulfonamides, respectively. The bromine atom can then be used for post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone.

In the realm of dendrimer synthesis, sulfonyl chlorides are known to be effective reagents for the functionalization of amine-terminated dendrimers. mdpi.comresearchgate.net A divergent synthetic approach could utilize this compound as a branching unit. The reaction of the sulfonyl chloride with a multifunctional core, followed by conversion of the bromo groups to a new reactive site (e.g., an amino group via a Hartwig-Buchwald amination), would allow for the iterative growth of dendritic structures. These benzofuran-containing dendrimers could exhibit interesting photophysical or host-guest properties. researchgate.netsemanticscholar.org

Table 2: Hypothetical Polymerization and Dendrimer Synthesis using this compound

| Macromolecule Type | Synthetic Strategy | Potential Properties |

| Polymer | Polycondensation of the sulfonyl chloride with a di-nucleophile | Thermal stability, tunable optical properties |

| Dendrimer | Divergent synthesis using the sulfonyl chloride for branching and the bromo group for iterative growth | Host-guest chemistry, light-harvesting applications |

Benzofuran derivatives have been investigated as components of organic light-emitting diodes (OLEDs) due to their electronic properties and high photoluminescence quantum yields. acs.orgnih.gov Thermally activated delayed fluorescence (TADF) is a mechanism that allows for highly efficient OLEDs, and the design of new TADF emitters is an active area of research. nih.govresearchgate.netbeilstein-journals.org

While this compound itself is not an emitter, it can serve as a crucial building block for the synthesis of advanced TADF materials. The benzofuran core can act as a donor or acceptor unit, or as a rigid linker between donor and acceptor moieties in a TADF molecule. The ability to functionalize both the 2- and 3-positions of the benzofuran ring allows for fine-tuning of the electronic properties, such as the HOMO-LUMO energy levels and the singlet-triplet energy gap (ΔEST), which are critical for achieving efficient TADF. nih.gov For example, the sulfonyl group can be converted to a sulfone, a known electron-accepting group in TADF emitters. beilstein-journals.org The bromo group can be replaced with various donor groups through cross-coupling reactions to create a donor-acceptor architecture.

Design and Synthesis of Novel Catalytic Ligands

The development of new ligands is crucial for advancing transition-metal catalysis. The rigid backbone and the presence of heteroatoms make benzofuran a promising scaffold for the design of novel ligands. This compound offers multiple handles for the synthesis of such ligands.

The sulfonyl chloride can be reacted with amines or phosphines containing other donor atoms to create bidentate or tridentate ligands. For example, reaction with an amino-phosphine would yield a P,N-ligand. The bromo group can be used to introduce another coordinating group or to attach the ligand to a solid support. The combination of a "hard" nitrogen or oxygen donor from the sulfonylamide/sulfonate and a "soft" phosphorus or sulfur donor introduced via the bromo-position could lead to ligands with unique catalytic properties for a variety of transformations.

Methodologies for Late-Stage Functionalization and Diversification

The bifunctional nature of this compound, possessing two distinct and orthogonally reactive sites—the sulfonyl chloride at the C-2 position and the bromine atom at the C-3 position—renders it an exceptionally versatile building block for the late-stage functionalization and diversification of complex molecules. The strategic manipulation of these functional groups allows for the introduction of the benzofuran-2-sulfonamide core or a substituted benzofuran moiety into a wide array of chemical scaffolds. This enables the systematic exploration of chemical space, which is a cornerstone of modern drug discovery and materials science.

The key to its utility lies in the differential reactivity of the sulfonyl chloride group and the aryl bromide. The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. In contrast, the C-Br bond is relatively stable but can be activated for cross-coupling reactions using transition metal catalysts, most notably palladium. This differential reactivity allows for either sequential or selective functionalization, providing a powerful platform for generating diverse molecular architectures.

The primary and most direct method for diversifying this compound is through the nucleophilic substitution of the chloride on the sulfonyl group. This reaction is typically rapid and efficient, proceeding under mild conditions to form stable sulfonamide, sulfonate ester, or sulfonic acid derivatives. The synthesis of sulfonamides, in particular, is of significant interest in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. ekb.eg

The general reaction involves treating the sulfonyl chloride with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to quench the HCl byproduct. cbijournal.com This straightforward protocol allows for the coupling of a vast library of amines, each introducing new physicochemical properties to the final molecule. This approach is ideal for generating a focused library of compounds for structure-activity relationship (SAR) studies.

Detailed research findings demonstrate that a wide range of aliphatic, aromatic, and heterocyclic amines can be used to generate a diverse set of sulfonamides. cbijournal.com The reaction conditions are generally mild and tolerant of various functional groups on the incoming amine nucleophile.

Table 1: Synthesis of 3-Bromo-1-benzofuran-2-sulfonamide Derivatives This table presents representative, chemically sound examples of diversification based on established synthetic methodologies.

| Entry | Amine Nucleophile | Base | Solvent | Product |

| 1 | Aniline | Pyridine | Dichloromethane (DCM) | N-phenyl-3-bromo-1-benzofuran-2-sulfonamide |

| 2 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | N-benzyl-3-bromo-1-benzofuran-2-sulfonamide |

| 3 | Morpholine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 3-bromo-2-(morpholinosulfonyl)-1-benzofuran |

| 4 | Piperidine | Pyridine | Dichloromethane (DCM) | 3-bromo-2-(piperidine-1-sulfonyl)-1-benzofuran |

| 5 | 4-Fluoroaniline | Triethylamine (TEA) | Acetonitrile (B52724) | N-(4-fluorophenyl)-3-bromo-1-benzofuran-2-sulfonamide |

The bromine atom at the C-3 position of the benzofuran ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, in particular, is a powerful tool for this purpose, enabling the formation of a C-C bond between the benzofuran core and a wide range of aryl or vinyl boronic acids or their corresponding esters. libretexts.org

The typical catalytic cycle for a Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The robustness of this reaction allows for its application on complex substrates, making it a quintessential late-stage functionalization tool. A key advantage is the ability to perform this coupling while preserving the sulfonyl chloride moiety under appropriate conditions, allowing for subsequent derivatization at that site. The reactivity for Suzuki coupling is generally higher for aryl bromides than for sulfonyl chlorides, enabling selective functionalization of the C-Br bond. nih.govnih.gov

This strategy allows for the synthesis of 3-aryl-1-benzofuran-2-sulfonyl chloride derivatives, which can then be further diversified at the sulfonyl chloride group as described previously. This two-step diversification strategy dramatically expands the accessible chemical space from a single starting material.

Table 2: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids This table presents representative, chemically sound examples of diversification based on established synthetic methodologies.

| Entry | Boronic Acid | Palladium Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-phenyl-1-benzofuran-2-sulfonyl chloride |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 3-(4-methoxyphenyl)-1-benzofuran-2-sulfonyl chloride |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-(thiophen-2-yl)-1-benzofuran-2-sulfonyl chloride |

| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dimethoxyethane (DME)/Water | 3-(pyridin-3-yl)-1-benzofuran-2-sulfonyl chloride |

| 5 | 4-Formylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 3-(4-formylphenyl)-1-benzofuran-2-sulfonyl chloride |

Through these complementary methodologies, this compound emerges as a powerful scaffold, offering multiple avenues for the systematic and efficient generation of novel, structurally diverse compounds for evaluation in various scientific fields.

Theoretical and Computational Studies of 3 Bromo 1 Benzofuran 2 Sulfonyl Chloride

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-bromo-1-benzofuran-2-sulfonyl chloride is dictated by the interplay of the fused aromatic benzofuran (B130515) ring system, the electron-withdrawing sulfonyl chloride group, and the bromine substituent. The benzofuran moiety, a bicyclic system composed of a benzene (B151609) ring fused to a furan (B31954) ring, forms the core of the molecule. This system is characterized by a network of π-electrons, which are delocalized over the two rings. The presence of the oxygen atom in the furan ring introduces a degree of polarity and influences the electron distribution.

Molecular orbital (MO) analysis, often performed using computational methods like Density Functional Theory (DFT), provides insights into the reactivity and electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In substituted benzofurans, the HOMO is typically distributed across the benzofuran ring system, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is expected to be localized on the sulfonyl chloride group, a powerful electrophile, making it the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the combined electron-withdrawing effects of the sulfonyl chloride and the bromine atom are expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a high reactivity.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound primarily revolves around the rotation of the sulfonyl chloride group relative to the plane of the benzofuran ring. The bond between the C2 carbon of the benzofuran ring and the sulfur atom of the sulfonyl chloride group acts as a rotational axis.

Computational modeling can be employed to explore the potential energy surface of the molecule as a function of the dihedral angle between the benzofuran ring and the S-Cl bond. These calculations can identify the most stable conformations (energy minima) and the transition states (energy maxima) that separate them. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the sulfonyl chloride group and the adjacent bromine atom at the C3 position.

Studies on structurally similar compounds, such as 5-chloro-2-methyl-3-phenyl-sulfonyl-1-benzofuran, have shown that the dihedral angle between the benzofuran system and the sulfonyl-bound aromatic ring is significant, often in the range of 70-80 degrees. nih.gov This suggests that a perpendicular or near-perpendicular orientation of the sulfonyl chloride group relative to the benzofuran ring is likely to be energetically favored in this compound as well, in order to alleviate steric strain.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling reaction pathways and characterizing the transition states of reactions involving this compound. Given the presence of the highly reactive sulfonyl chloride group, a primary reaction pathway to model would be its nucleophilic substitution. For instance, the reaction with an amine to form a sulfonamide is a common transformation for sulfonyl chlorides.

By modeling this reaction, it is possible to calculate the activation energies for different potential mechanisms, such as an addition-elimination pathway. The transition state for such a reaction would involve the formation of a transient intermediate where the nitrogen atom of the amine is partially bonded to the sulfur atom, and the chlorine atom is beginning to depart. The geometry and energy of this transition state are critical in determining the reaction rate.

Furthermore, computational studies can elucidate the role of the benzofuran ring and the bromine substituent in influencing the reactivity of the sulfonyl chloride. The electron-withdrawing nature of these groups would be expected to increase the electrophilicity of the sulfur atom, thereby lowering the activation energy for nucleophilic attack and accelerating the reaction. In the context of benzofuran synthesis, quantum mechanical analyses have been used to predict the regioselectivity of acid-catalyzed cyclization reactions by evaluating reaction energy profiles and activation energies. wuxiapptec.com

Quantum Chemical Descriptors and Reactivity Prediction

A range of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors provide quantitative measures of various electronic and structural properties of the molecule.

| Descriptor | Predicted Significance for this compound |

| Molecular Electrostatic Potential (MEP) | The MEP map would be expected to show regions of negative potential around the oxygen atoms of the sulfonyl group and the furan ring, and positive potential around the sulfur atom and the hydrogen atoms of the benzene ring. The area of most positive potential would likely be centered on the sulfur atom, confirming its susceptibility to nucleophilic attack. |

| Global Hardness and Softness | These descriptors, related to the HOMO-LUMO gap, quantify the resistance of the molecule to changes in its electron distribution. A smaller HOMO-LUMO gap would imply a lower hardness and higher softness, indicating greater reactivity. |

| Electronegativity | This descriptor reflects the ability of the molecule to attract electrons. The presence of multiple electronegative atoms (O, Cl, Br) would result in a high electronegativity value. |

| Dipole Moment | The molecule is expected to possess a significant dipole moment due to the presence of the polar sulfonyl chloride group and the bromine atom, influencing its solubility and intermolecular interactions. |

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, where they can be correlated with experimentally observed biological activities or chemical reactivities of a series of related compounds. researchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR, Mass Spectra)

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its identification and characterization.

NMR Spectroscopy:

1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the benzene ring of the benzofuran system. The exact chemical shifts and coupling patterns would depend on the electronic effects of the bromine and sulfonyl chloride substituents.

13C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the benzofuran core. The C2 and C3 carbons, being directly attached to the sulfonyl chloride and bromine groups respectively, would have their chemical shifts significantly influenced. Based on data for similar benzofuran derivatives, these carbons would likely appear in the downfield region of the spectrum. mdpi.com

IR Spectroscopy: The predicted IR spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) |

| Asymmetric SO2 stretch | ~1380-1410 |

| Symmetric SO2 stretch | ~1180-1200 |

| C=C aromatic stretch | ~1450-1600 |

| C-O-C stretch | ~1000-1100 |

| C-Br stretch | ~500-600 |

| S-Cl stretch | ~550-650 |

Mass Spectrometry: The predicted mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C8H4BrClO3S). Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic peaks. For bromine, there would be peaks at M and M+2 of roughly equal intensity. For chlorine, there would be peaks at M and M+2 with an approximate ratio of 3:1. The fragmentation pattern would likely involve the loss of the sulfonyl chloride group or the bromine atom.

Analytical Methodologies for the Characterization of 3 Bromo 1 Benzofuran 2 Sulfonyl Chloride and Its Reaction Products

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 3-Bromo-1-benzofuran-2-sulfonyl chloride and for monitoring the progress of its reactions. The technique is also used for the isolation and purification of its reaction products, such as various sulfonamides.

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A solvent or a mixture of solvents (the mobile phase) is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector then measures the concentration of each component as it elutes from the column, generating a chromatogram.

For compounds like this compound and its derivatives, a reverse-phase HPLC method is commonly employed. This involves a nonpolar stationary phase (often C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of a compound is a key identifier under specific chromatographic conditions. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Table 1: Illustrative HPLC Parameters for Analysis of a 3-Bromo-1-benzofuran-2-sulfonamide Derivative

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Spectroscopic Approaches for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are vital for the unambiguous structural elucidation of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

For This compound , the ¹H NMR spectrum is expected to show signals corresponding to the four protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these aromatic protons would be characteristic of the substitution pattern on the benzofuran (B130515) core.

The ¹³C NMR spectrum would show eight distinct signals for the carbon atoms of the benzofuran ring system. The carbon atom attached to the bromine (C3) and the carbon atom attached to the sulfonyl chloride group (C2) would have characteristic chemical shifts influenced by the electronegativity of these substituents.

While specific spectral data for the parent sulfonyl chloride is not widely published, data for related benzofuran derivatives and their reaction products are available. For example, in the characterization of various 3-substituted benzofuran derivatives, ¹H and ¹³C NMR are standard techniques imjst.orgresearchgate.netnih.gov. For a reaction product like a 3-bromo-1-benzofuran-2-sulfonamide , the NMR spectra would additionally show signals for the protons and carbons of the amine moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Benzofuran Moiety in a 3-Bromo-1-benzofuran-2-sulfonamide Derivative (in DMSO-d₆)

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic Protons | 7.4 - 8.0 (multiplets) | - |

| C2 | - | ~145-155 |

| C3 | - | ~110-120 |

| C3a | - | ~125-135 |

| C4 | 7.6-7.8 | ~120-130 |

| C5 | 7.4-7.6 | ~120-130 |

| C6 | 7.4-7.6 | ~120-130 |

| C7 | 7.8-8.0 | ~110-120 |

| C7a | - | ~150-160 |

Note: These are predicted values and can vary based on the specific substituent on the sulfonamide nitrogen.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For This compound , the IR spectrum would be expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). Other significant peaks would include those for the C=C stretching of the aromatic ring and the C-O-C stretching of the furan (B31954) ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For This compound , the mass spectrum would show a molecular ion peak corresponding to its molecular weight (295.54 g/mol ) biosynth.com. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks. The fragmentation pattern would likely involve the loss of the chlorine atom, the SO₂ group, and the bromine atom, leading to the formation of characteristic fragment ions, such as the benzofuranyl cation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, the structures of related compounds, such as other substituted benzofurans, have been determined researchgate.net. For a suitable crystalline derivative of this compound, such as a sulfonamide, X-ray crystallography could be employed to confirm its structure unambiguously. The resulting data would include the precise coordinates of each atom in the unit cell of the crystal.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) ** | 95.67 |

| Volume (ų) ** | 1345.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.75 |

| R-factor (%) | 4.5 |

Note: This table is illustrative and represents typical data for a small organic molecule.

Elemental Analysis and Thermogravimetric Analysis

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For This compound (C₈H₄BrClO₃S), the theoretical elemental composition can be calculated. Experimental results from elemental analysis are then compared to these theoretical values to confirm the empirical formula and assess the purity of the compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon (C) | 32.51 |

| Hydrogen (H) | 1.36 |

| Bromine (Br) | 26.99 |

| Chlorine (Cl) | 11.99 |

| Oxygen (O) | 16.23 |

| Sulfur (S) | 10.84 |

Thermogravimetric Analysis (TGA): Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of a compound and to study its decomposition profile. For This compound , a TGA curve would show the temperature at which the compound begins to decompose and the percentage of mass lost at different temperatures. Sulfonyl chlorides are known to be thermally sensitive and can decompose upon heating, often with the loss of sulfur dioxide and the halogen. The TGA data would provide valuable information on the stability of the compound and its suitability for various reaction conditions.

Future Directions and Emerging Research Opportunities for 3 Bromo 1 Benzofuran 2 Sulfonyl Chloride Chemistry

Exploration of Unconventional Reactivity Patterns

The chemical behavior of 3-Bromo-1-benzofuran-2-sulfonyl chloride is conventionally dictated by the highly reactive sulfonyl chloride functional group. This group is well-known to undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters. While these transformations are robust and widely utilized, the future of this compound's chemistry lies in uncovering and harnessing less conventional reactivity.

Emerging research in benzofuran (B130515) chemistry points towards a wealth of untapped potential. numberanalytics.com The benzofuran nucleus is not merely a passive scaffold but an active participant in chemical transformations. Future investigations could exploit this, for instance, through the use of transition metal catalysis to achieve novel cross-coupling reactions or direct C-H functionalization of the benzofuran ring system. nih.govacs.org Such strategies would allow for the late-stage modification of the molecule, providing rapid access to a diverse range of derivatives.

Furthermore, recent discoveries of unusual substituent migration reactions in the synthesis of complex benzofurans suggest that unexpected and powerful transformations may be accessible. eurekalert.orgmedium.com The interplay between the bromo and sulfonyl chloride substituents on the furan (B31954) ring presents a unique electronic environment that could be exploited for novel cycloaddition or rearrangement reactions, leading to the construction of complex polycyclic systems. Photochemical reactions also offer a promising avenue for exploring new reaction pathways for benzofuran derivatives. numberanalytics.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient, safer, and scalable methods. Flow chemistry and automated synthesis platforms are at the forefront of this evolution, and the integration of this compound chemistry into these systems is a key area for future development.

Continuous flow reactors offer significant advantages for the synthesis of sulfonyl chlorides, which can be hazardous to handle in large quantities in traditional batch processes. rsc.orgdurham.ac.uk The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to improved yields, higher purity, and enhanced safety. nih.gov Adapting existing flow protocols for the synthesis of aryl sulfonyl chlorides to produce this compound is a logical and promising next step. rsc.orgdurham.ac.uk

Moreover, the coupling of flow reactors with automated systems for reaction optimization and product analysis can dramatically accelerate the pace of research. High-throughput screening of reaction conditions and building blocks would enable the rapid generation of libraries of this compound derivatives. This approach is particularly valuable for medicinal chemistry applications, where the synthesis and evaluation of large numbers of analogues are often required. The broader adoption of flow chemistry is set to revolutionize organic synthesis, and its application to this specific compound holds immense potential. mdpi.com

Development of Green and Sustainable Synthetic Routes

The principles of green and sustainable chemistry are now integral to modern synthetic planning. The development of environmentally benign methods for the synthesis of this compound and its derivatives is not only an academic challenge but also an industrial necessity.

Future research will likely focus on minimizing the environmental footprint of the entire synthetic sequence. This includes the development of catalytic, atom-economical methods for the construction of the benzofuran core. nih.govacs.org The use of greener solvents, such as deep eutectic solvents, and solvent-free reaction conditions, like mechanochemical grinding, are attractive alternatives to traditional organic solvents. nih.govresearchgate.net

In the context of the sulfonyl chloride group, greener alternatives to classical chlorosulfonylation reagents are being actively pursued. Photocatalytic methods and milder, palladium-catalyzed approaches for the introduction of the sulfonyl chloride functionality represent significant progress in this area. nih.govacs.org By embracing these sustainable technologies, the synthesis of this compound can be made more efficient and environmentally responsible.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

The synergy between experimental and computational chemistry has become a powerful engine for discovery. In silico methods, particularly Density Functional Theory (DFT), offer profound insights into molecular structure, properties, and reactivity, providing a rational basis for the design of new molecules and reactions.

For this compound, DFT calculations can elucidate its electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals. physchemres.org This information is crucial for predicting its reactivity towards various reagents and for understanding the mechanisms of its chemical transformations. By modeling potential reaction pathways, computational studies can guide experimental efforts, saving time and resources.

A particularly exciting prospect is the use of computational tools for the de novo design of this compound derivatives with specific, tailored properties. By systematically varying the substitution pattern on the benzofuran ring and evaluating the resulting changes in electronic and steric properties, it is possible to design molecules with optimized reactivity or biological activity. rsc.org This computational-led approach, often coupled with Quantitative Structure-Activity Relationship (QSAR) studies, can significantly accelerate the discovery of novel compounds for applications in materials science and drug discovery. physchemres.org

Q & A

Q. What are the common synthetic routes for 3-bromo-1-benzofuran-2-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation and halogenation steps. For benzofuran derivatives, sulfonation at the 2-position can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent bromination with bromine or N-bromosuccinimide (NBS) in dichloromethane at room temperature introduces the bromo substituent . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of brominating agent), and using inert atmospheres to prevent side reactions.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its sulfonyl chloride group, the compound is moisture-sensitive and corrosive. Use anhydrous conditions, gloves, and eye protection. In case of skin contact, wash immediately with soap and water, followed by 5% sodium bicarbonate solution to neutralize residual acidity . Store in airtight containers under nitrogen, and avoid exposure to amines or alcohols to prevent unintended reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify benzofuran ring protons (δ 6.8–7.5 ppm) and sulfonyl chloride/bromo substituents (downfield shifts).

- X-ray crystallography : Single-crystal analysis resolves the planar benzofuran core and dihedral angles between the sulfonyl group and the aromatic ring (e.g., 84.7° observed in analogous structures) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 315) and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths for sulfonyl-containing benzofuran derivatives?

- Methodological Answer : Use SHELXL for refinement, applying restraints for disordered sulfonyl groups. Compare data from multiple datasets (e.g., C–S bond lengths: 1.76–1.79 Å in analogous structures ). Discrepancies may arise from temperature-dependent lattice effects; low-temperature (100 K) data collection minimizes thermal motion artifacts. Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental geometries .